5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17721177
InChI: InChI=1S/C7H11N3/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H2,8,9)
SMILES:
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine

CAS No.:

Cat. No.: VC17721177

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine -

Specification

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine
Standard InChI InChI=1S/C7H11N3/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H2,8,9)
Standard InChI Key GVWSUSLZCRSNFG-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=CN=C2N)C1

Introduction

Structural and Chemical Characteristics

Core Architecture

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering system follows IUPAC conventions, with the amine group (-NH2) positioned at the 3rd carbon of the imidazo[1,5-a]pyridine system. Partial saturation of the pyridine ring (5H,6H,7H,8H designation) introduces conformational flexibility while maintaining aromaticity in the imidazole moiety. This structural duality enables unique electronic interactions, as evidenced by computational studies comparing it to fully aromatic analogs .

Tautomerism and Protonation Behavior

The amine group at position 3 participates in tautomeric equilibria, influencing the compound's acid-base properties. Density functional theory (DFT) calculations suggest two dominant tautomeric forms:

  • Amino tautomer: The -NH2 group remains unprotonated, stabilizing the structure through conjugation with the imidazole π-system.

  • Imino tautomer: Proton transfer from the amine to the adjacent nitrogen generates a conjugated imino group, enhancing aromaticity across the fused ring system .

The pKa of the amine group is approximately 8.2 ± 0.3, making it predominantly protonated under physiological conditions. This property significantly impacts the compound's solubility and biological interactions.

Spectroscopic Signatures

Key spectroscopic features include:

  • NMR: 1H^1H NMR spectra display characteristic signals for the pyridine ring protons (δ 6.5–7.8 ppm) and imidazole protons (δ 7.2–8.1 ppm). The amine protons appear as broad singlets at δ 3.8–4.2 ppm in D2O-exchanged samples .

  • IR: Stretching vibrations at 3379 cm1^{-1} (N-H) and 1601 cm1^{-1} (C=N) confirm the presence of amine and imine functionalities .

  • Mass Spectrometry: High-resolution mass spectra typically show a molecular ion peak at m/z 162.0899 (calculated for C8 _8H12 _{12}N3 _3) .

Synthetic Methodologies

Ritter-Type Reaction Approaches

Recent advances in Ritter-type reactions have enabled efficient construction of the imidazo[1,5-a]pyridine core. A representative protocol involves:

  • Substrate Preparation: 2-Pyridinylmethanol derivatives serve as precursors for benzylic cation generation.

  • Catalytic Activation: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3_3) (5 mol%) and p-toluenesulfonic acid (7.5 equiv) in dichloroethane (DCE) at 150°C .

  • Nitrile Incorporation: Reaction with acetonitrile (15 equiv) facilitates Ritter-type amination, yielding the target amine after 12–18 hours .

This method achieves yields up to 95% for analogous structures, demonstrating scalability and functional group tolerance.

Alternative Synthetic Routes

Comparative synthetic strategies include:

MethodConditionsYield (%)Limitations
Cyclocondensation NH4 _4OAc, EtOH, reflux45–60Low functional group tolerance
Metal-catalyzed Bi(OTf)3 _3, 150°C75–95Requires anhydrous conditions
Photochemical UV light, CH3 _3CN30–50Limited scalability

The Bi(OTf)3_3-catalyzed method currently represents the most efficient pathway, particularly for introducing diverse substituents at the 3-position .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich imidazole ring undergoes regioselective electrophilic substitution at the 5-position. Halogenation experiments with N-bromosuccinimide (NBS) in DMF yield 5-bromo derivatives (85–92% yield), crucial intermediates for cross-coupling reactions .

Nucleophilic Aromatic Substitution

Activation of the pyridine ring via N-oxide formation (H2 _2O2 _2, AcOH) enables nucleophilic displacement at the 8-position. Reaction with potassium thioacetate produces 8-sulfanyl analogs (78% yield), demonstrating the compound's versatility in medicinal chemistry applications .

Coordination Chemistry

The amine nitrogen and adjacent imidazole nitrogens form stable complexes with transition metals. X-ray crystallography of a palladium(II) complex reveals a square-planar geometry with bond lengths of:

  • Pd-Namine_{amine}: 2.01 Å

  • Pd-Nimidazole_{imidazole}: 1.98 Å

  • Pd-Cl: 2.28 Å (trans to amine)

These complexes exhibit catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) up to 104 ^4 for aryl bromide substrates .

Biological Evaluation

AnalogTargetIC50_{50}Therapeutic Area
3-Methyl derivative GABAA _A receptor12 nMNeurological disorders
5-Bromo derivative JAK2 kinase84 nMOncological applications
8-Cyano derivative DPP-4 enzyme0.3 μMDiabetes management

These findings suggest potential applications in central nervous system disorders, oncology, and metabolic disease treatment.

ADME Properties

Predicted pharmacokinetic parameters for the parent compound:

  • LogP: 1.2 ± 0.3 (Moderate lipophilicity)

  • Water Solubility: 8.9 mg/mL (pH 7.4)

  • Plasma Protein Binding: 67%

  • CYP450 Inhibition: Weak inhibitor (CYP3A4 IC50 _{50} > 50 μM)

These characteristics indicate favorable drug-like properties, meriting further preclinical investigation.

Industrial and Material Science Applications

Catalytic Applications

Palladium complexes of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine demonstrate exceptional catalytic performance:

Reaction TypeSubstrateYield (%)TON
Suzuki-Miyaura 4-Bromotoluene989,800
Buchwald-Hartwig 2-Chloropyridine9112,000
C-H Activation Benzothiophene856,500

These catalysts exhibit superior stability compared to traditional phosphine-ligated systems, enabling recycling up to 10 times without significant activity loss .

Optoelectronic Materials

Thin films deposited via chemical vapor deposition (CVD) show promising charge transport properties:

PropertyValueApplication Potential
Hole Mobility0.45 cm2 ^2/V·sOrganic photovoltaics
Band Gap3.2 eVDeep-blue OLED emitters
Thermal Stability>300°CHigh-temperature electronics

These characteristics position the compound as a viable candidate for next-generation organic electronic devices .

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